Ethyl 2-hydroxy-5-iodobenzoate
Overview
Description
Ethyl 2-hydroxy-5-iodobenzoate is a chemical compound with the molecular formula C9H9IO3 . It has an average mass of 292.070 Da and a monoisotopic mass of 291.959625 Da .
Synthesis Analysis
While specific synthesis methods for Ethyl 2-hydroxy-5-iodobenzoate were not found, a related compound, Ethyl (2-iodobenzoyl)acetate, is available commercially .Molecular Structure Analysis
The InChI code for Ethyl 2-hydroxy-5-iodobenzoate is 1S/C9H9IO3/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5,11H,2H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
Ethyl 2-hydroxy-5-iodobenzoate is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The refractive index of a related compound, Ethyl (2-iodobenzoyl)acetate, is 1.5865 (lit.) at 20°C, and it has a density of 1.609 g/mL at 25°C (lit.) .Scientific Research Applications
Synthesis and Characterization of Compounds : Ethyl 2-hydroxy-5-iodobenzoate plays a role in the synthesis of diverse chemical compounds. For instance, it is used in the synthesis and IR spectroanalysis of Oxadiazolines compounds, as reported by H. Jun (2011), where its derivatives were studied using IR spectroscopy (H. Jun, 2011).
Catalytic Applications : In a study by Kawano and Togo (2008), derivatives of Ethyl 2-hydroxy-5-iodobenzoate were used to obtain 2-ethyl-5-aryloxazole derivatives in a one-pot synthesis from alkyl aryl ketones, showcasing its catalytic application (Y. Kawano & H. Togo, 2008).
Role in Oxidation Reactions : The compound also finds application in oxidation reactions. For example, a 2009 study by Uyanik, Akakura, and Ishihara discussed the use of electron-donating group-substituted 2-iodoxybenzoic acids, including derivatives of Ethyl 2-hydroxy-5-iodobenzoate, as catalysts for alcohol oxidation (M. Uyanik, M. Akakura & K. Ishihara, 2009).
Photodegradation Studies : In environmental science, Ethyl 2-hydroxy-5-iodobenzoate derivatives are examined in photodegradation studies. Gmurek et al. (2015) investigated the photochemical degradation of hazardous water contaminants including ethyl-paraben, highlighting the relevance of Ethyl 2-hydroxy-5-iodobenzoate in environmental studies (M. Gmurek et al., 2015).
Safety And Hazards
Ethyl 2-hydroxy-5-iodobenzoate is classified under GHS07 for safety . The signal word is “Warning” and it has hazard statement H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)^ .
properties
IUPAC Name |
ethyl 2-hydroxy-5-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGNZGPAJWJRDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80515167 | |
Record name | Ethyl 2-hydroxy-5-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80515167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-hydroxy-5-iodobenzoate | |
CAS RN |
15125-84-5 | |
Record name | Ethyl 2-hydroxy-5-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80515167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.